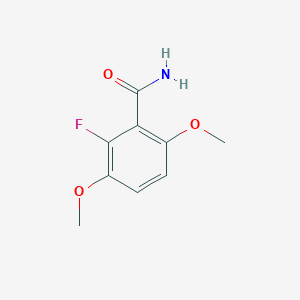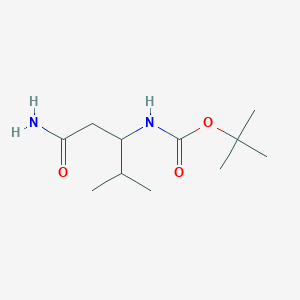
Alternariol 9-Methyl Ether 3-Sulfate Ammonium Salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Alternariol9-MethylEther3-SulfateAmmoniumSalt is a derivative of alternariol, a mycotoxin produced by the Alternaria species of fungi. This compound is known for its potential toxicological effects and is often studied in the context of food safety and environmental contamination. Alternariol and its derivatives, including Alternariol9-MethylEther3-SulfateAmmoniumSalt, are commonly found as contaminants in cereals, fruits, and other agricultural products .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Alternariol9-MethylEther3-SulfateAmmoniumSalt typically involves the methylation of alternariol followed by sulfation. The methylation process can be achieved using methyl iodide in the presence of a base such as potassium carbonate. The sulfation step involves the reaction of the methylated alternariol with sulfur trioxide-pyridine complex in an aprotic solvent like dimethylformamide (DMF). The final product is then neutralized with ammonium hydroxide to obtain the ammonium salt form .
Industrial Production Methods
Industrial production of Alternariol9-MethylEther3-SulfateAmmoniumSalt follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity. The final product is purified using techniques such as crystallization or chromatography .
化学反応の分析
Types of Reactions
Alternariol9-MethylEther3-SulfateAmmoniumSalt undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxidative products.
Reduction: Reduction reactions can convert it back to its parent compound, alternariol.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the sulfate group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols or amines can react with the sulfate group under basic conditions.
Major Products Formed
The major products formed from these reactions include various quinones, reduced alternariol derivatives, and substituted alternariol compounds .
科学的研究の応用
Alternariol9-MethylEther3-SulfateAmmoniumSalt has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of mycotoxins and their derivatives in various chemical reactions.
Biology: Researchers study its interactions with biological macromolecules such as proteins and DNA to understand its toxicological effects.
Medicine: It is investigated for its potential anticancer properties and its role in inducing oxidative stress and apoptosis in cancer cells.
Industry: The compound is used in the development of analytical methods for detecting mycotoxins in food and environmental samples
作用機序
The mechanism of action of Alternariol9-MethylEther3-SulfateAmmoniumSalt involves its interaction with cellular components, leading to oxidative stress and DNA damage. It can form adducts with DNA, causing mutations and potentially leading to carcinogenesis. The compound also affects cellular signaling pathways, including those involved in apoptosis and cell cycle regulation .
類似化合物との比較
Similar Compounds
Alternariol: The parent compound, known for its toxic effects and presence in contaminated food.
Alternariol-3-Sulfate: Another sulfate derivative with similar toxicological properties.
Alternariol-9-MethylEther: A methylated derivative without the sulfate group.
Uniqueness
Alternariol9-MethylEther3-SulfateAmmoniumSalt is unique due to its combined methylation and sulfation, which affects its solubility, reactivity, and biological activity. This combination makes it a valuable compound for studying the effects of chemical modifications on mycotoxin behavior and toxicity .
特性
分子式 |
C15H15NO8S |
|---|---|
分子量 |
369.3 g/mol |
IUPAC名 |
azane;(7-hydroxy-9-methoxy-1-methyl-6-oxobenzo[c]chromen-3-yl) hydrogen sulfate |
InChI |
InChI=1S/C15H12O8S.H3N/c1-7-3-9(23-24(18,19)20)6-12-13(7)10-4-8(21-2)5-11(16)14(10)15(17)22-12;/h3-6,16H,1-2H3,(H,18,19,20);1H3 |
InChIキー |
FIGMXDRZMRFHRS-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC2=C1C3=C(C(=CC(=C3)OC)O)C(=O)O2)OS(=O)(=O)O.N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N,N-diethylethanamine;[[(2R,3S,4R,5S)-5-(2,4-dioxo-1H-pyrimidin-5-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B13839250.png)




![(2S,3S)-2-[[(2Z)-2-(2-Amino-4-thiazolyl)-2-[(1-carboxy-1-methylethoxy)imino]acetyl]amino]-3-(sulfoamino)butanoic Acid](/img/structure/B13839268.png)



![4-[(2,6-Difluorobenzoyl)amino]-1,2-thiazole-3-carboxylic acid](/img/structure/B13839295.png)


![[Asp371] Tyrosinase(369-377),human](/img/structure/B13839316.png)
![1-[(2R,3S,4S,5S)-4-amino-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B13839318.png)
